molecular formula C11H15F2NO B13284025 2-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol

2-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol

Cat. No.: B13284025
M. Wt: 215.24 g/mol
InChI Key: REXGMAJLFHMTOT-UHFFFAOYSA-N
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Description

2-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol is an organic compound that features a difluorophenyl group attached to an ethylamino chain, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3,4-difluoroacetophenone with ethylamine, followed by reduction and subsequent reaction with propanol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted phenyl compounds.

Scientific Research Applications

2-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A compound with a similar difluorophenyl group, used as an antifungal agent.

    2-(2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethoxy)ethan-1-ol: Another compound with a similar structure but different functional groups.

Uniqueness

2-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

2-[1-(3,4-difluorophenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C11H15F2NO/c1-7(6-15)14-8(2)9-3-4-10(12)11(13)5-9/h3-5,7-8,14-15H,6H2,1-2H3

InChI Key

REXGMAJLFHMTOT-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC(=C(C=C1)F)F

Origin of Product

United States

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